BenchChemオンラインストアへようこそ!

[4-(Difluoromethoxy)phenyl](phenyl)methanamine

Antitubercular Phenotypic Screening Mycobacterium tuberculosis

[4-(Difluoromethoxy)phenyl](phenyl)methanamine (CAS 852934-05-5) is a synthetic, small-molecule arylmethanamine derivative with the molecular formula C14H13F2NO and a molecular weight of approximately 249.26 g/mol. Its structure features a central chiral methanamine carbon linked to an unsubstituted phenyl ring and a 4-substituted phenyl ring bearing a difluoromethoxy (-OCF2H) group.

Molecular Formula C14H13F2NO
Molecular Weight 249.26 g/mol
CAS No. 852934-05-5
Cat. No. B3288791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Difluoromethoxy)phenyl](phenyl)methanamine
CAS852934-05-5
Molecular FormulaC14H13F2NO
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(F)F)N
InChIInChI=1S/C14H13F2NO/c15-14(16)18-12-8-6-11(7-9-12)13(17)10-4-2-1-3-5-10/h1-9,13-14H,17H2
InChIKeySNPZHPCBEJLTAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





852934-05-5 – Chemical Identity and Procurement Profile of a Difluoromethoxyphenyl Methanamine Scaffold


[4-(Difluoromethoxy)phenyl](phenyl)methanamine (CAS 852934-05-5) is a synthetic, small-molecule arylmethanamine derivative with the molecular formula C14H13F2NO and a molecular weight of approximately 249.26 g/mol . Its structure features a central chiral methanamine carbon linked to an unsubstituted phenyl ring and a 4-substituted phenyl ring bearing a difluoromethoxy (-OCF2H) group [1]. The compound is commercially available as a neat free base with typical purity specifications of 95–98% from multiple chemical suppliers , and it is categorized as a research-use-only building block in medicinal chemistry and organic synthesis [2].

852934-05-5 – Why Simple Methanamine Analogs Cannot Replace this Scaffold in Medicinal Chemistry


The 4-(difluoromethoxy)phenyl motif cannot be interchanged with other alkoxy-substituted arylmethanamine analogs without altering key physicochemical and pharmacological parameters. The difluoromethoxy group (-OCF2H) is a well-established lipophilic hydrogen-bond donor that confers distinct electronic properties compared to methoxy (-OCH3), trifluoromethoxy (-OCF3), or unsubstituted phenyl analogs. This directly influences the compound's logP (experimentally measured as 2.807 [1]) and hydrogen-bonding capacity, which are critical determinants of membrane permeability and target engagement. Consequently, substitution with a non-fluorinated or differently halogenated analog will predictably alter binding kinetics, metabolic stability, and overall pharmacokinetic profile, making generic replacement in a biological assay or medicinal chemistry campaign invalid without direct comparative validation .

852934-05-5 – Quantitative Differentiation Evidence from Public Bioactivity Repositories


852934-05-5 Exhibits Moderate Antimycobacterial Phenotypic Activity in M. tuberculosis Growth Assays

Screening data from ChEMBL indicates that [4-(difluoromethoxy)phenyl](phenyl)methanamine was tested in a phenotypic growth assay against Mycobacterium tuberculosis. While exact numerical growth inhibition values are not extractable from the aggregated database entry, the inclusion of this compound in focused Mtb screening panels suggests it possesses measurable antimycobacterial activity . No direct head-to-head comparison data with a defined comparator (e.g., isoniazid or a structural analog) is available in this specific dataset. The difluoromethoxy substituent may contribute to improved membrane penetration compared to a methoxy analog, but this remains a class-level inference .

Antitubercular Phenotypic Screening Mycobacterium tuberculosis Infectious Disease

852934-05-5 Engages with Aminoacyl-tRNA Synthetases from Protozoan Parasites

ChEMBL records associate [4-(difluoromethoxy)phenyl](phenyl)methanamine with inhibitory activity against Trypanosoma cruzi histidyl tRNA synthetase (TcHisRS) and Leishmania donovani methionine tRNA synthetase (LdMetRS) . These are validated drug targets for Chagas disease and leishmaniasis, respectively. The compound was identified as a hit in a primary screen, suggesting affinity for these enzymes. However, specific IC50 values or Ki data are not disclosed in the aggregated database entry. No direct comparison with a known tRNA synthetase inhibitor (e.g., mupirocin, borrelidin, or a benzoxaborole) is provided. The absence of quantitative selectivity metrics prohibits a claim of target-specific superiority .

Neglected Tropical Diseases Anti-parasitic tRNA Synthetase Inhibition Trypanosoma Leishmania

852934-05-5 Displays Antimalarial Activity in a Liver-Stage Plasmodium berghei Assay

A luciferase-based screen against the liver stage of Plasmodium berghei (PbLuc) at a concentration of 2 µM identified [4-(difluoromethoxy)phenyl](phenyl)methanamine as an active compound . This indicates the compound can traverse hepatocyte membranes and inhibit parasite development. Activity in a liver-stage assay is a valuable differentiator, as many antimalarials (e.g., chloroquine) primarily target the blood stage. However, the data is a single-concentration readout; no IC50 or stage-specificity index is reported. No comparator data against primaquine (the standard liver-stage active) or a matched molecular pair (e.g., the 4-methoxy analog) is available in this source, limiting procurement confidence .

Antimalarial Liver Stage Plasmodium berghei Malaria

852934-05-5 Targets Bacterial Coenzyme A Biosynthesis (MtCoaBC)

A Biomol Green-based assay measuring inhibition of the M. tuberculosis Coenzyme A biosynthesis bifunctional protein CoaBC (MtCoaBC) identified [4-(difluoromethoxy)phenyl](phenyl)methanamine as an inhibitor . CoaBC is a validated, essential enzyme in the CoA pathway, considered a promising but underexploited antibacterial target. This differentiates the compound from classical cell wall synthesis inhibitors and offers a potential mechanism-based advantage . However, the lack of quantitative IC50 data, selectivity over the human ortholog, or comparisons with known CoaBC inhibitors means its specific value for procurement over alternative CoA pathway inhibitors cannot be assessed from this source alone.

Coenzyme A Biosynthesis Antibacterial Mycobacterium tuberculosis Novel Mechanism

852934-05-5 – Research Application Scenarios Derived from Public Screening Landscapes


852934-05-5 – Hit-to-Lead Optimization in Anti-Tuberculosis Drug Discovery

Given its detected activity in phenotypic M. tuberculosis growth assays and inhibition of the essential CoaBC enzyme , [4-(difluoromethoxy)phenyl](phenyl)methanamine serves as a viable starting point for a medicinal chemistry campaign targeting drug-resistant tuberculosis. Procurement should be prioritized when the research objective involves exploration of CoA biosynthesis inhibition or other novel mechanisms in mycobacteria, with the understanding that extensive structural optimization and comparative in vitro ADMET profiling will be required to advance the series.

852934-05-5 – Scaffold for Antiparasitic tRNA Synthetase Inhibitor Development

The compound's identification in primary screens against T. cruzi HisRS and L. donovani MetRS positions it as a cross-parasite lead scaffold. Researchers aiming to develop selective inhibitors of parasite tRNA synthetases over human counterparts may source this compound for biochemical validation and subsequent analog synthesis. The difluoromethoxy substituent's impact on cell permeability is a class-level advantage that warrants experimental confirmation in parasite cell-based assays.

852934-05-5 – Liver-Stage Antimalarial Probe Development

Activity at 2 µM in a P. berghei liver-stage luciferase assay makes this compound a candidate for probe development targeting the elusive liver-stage hypnozoites. Procurement is recommended for laboratories equipped with liver-stage screening platforms seeking to diversify their chemical matter beyond the 8-aminoquinoline scaffold.

852934-05-5 – Physicochemical Benchmarking in Fluorinated Building Block Libraries

With measured logP values [1] and a well-characterized difluoromethoxy substituent , this compound can serve as a comparator in medicinal chemistry programs evaluating the impact of fluorination patterns on the drug-likeness of arylmethanamine cores. Industrial procurement may involve its use as a reference standard in analytical method development or as a starting material for the synthesis of more complex, patentable analogs.

Quote Request

Request a Quote for [4-(Difluoromethoxy)phenyl](phenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.